molecular formula C8H12O2 B7871381 3-Cyclopentylprop-2-enoic acid CAS No. 117929-80-3

3-Cyclopentylprop-2-enoic acid

Cat. No.: B7871381
CAS No.: 117929-80-3
M. Wt: 140.18 g/mol
InChI Key: MPRHIJJKVGFXRS-UHFFFAOYSA-N
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Description

3-Cyclopentylprop-2-enoic acid is an organic compound with the molecular formula C8H12O2 It is characterized by a cyclopentyl group attached to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentylprop-2-enoic acid can be achieved through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with ethyl acrylate, followed by hydrolysis to yield the desired acid. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and anhydrous solvents to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the catalytic hydrogenation of cyclopentylpropenoic acid derivatives. This process can be optimized for higher yields and purity by controlling parameters such as temperature, pressure, and the choice of catalyst.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentylprop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclopentylpropanoic acid.

    Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, yielding cyclopentylpropanoic acid.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Esterification can be carried out using alcohols and acid catalysts, while amide formation typically involves amines and coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products

    Oxidation: Cyclopentylpropanoic acid.

    Reduction: Cyclopentylpropanoic acid.

    Substitution: Various esters and amides depending on the reagents used.

Scientific Research Applications

3-Cyclopentylprop-2-enoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound may be used in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyclopentylprop-2-enoic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely, but typically include interactions with proteins and nucleic acids, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylpropanoic acid: Similar in structure but lacks the double bond in the prop-2-enoic acid moiety.

    Cyclopentylacetic acid: Contains a cyclopentyl group attached to an acetic acid moiety instead of prop-2-enoic acid.

    Cyclopentylmethanol: Features a cyclopentyl group attached to a methanol moiety.

Uniqueness

3-Cyclopentylprop-2-enoic acid is unique due to the presence of both a cyclopentyl group and a prop-2-enoic acid moiety, which imparts distinct chemical reactivity and potential applications compared to its analogs. The double bond in the prop-2-enoic acid moiety allows for additional chemical transformations that are not possible with fully saturated analogs.

Properties

IUPAC Name

3-cyclopentylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-8(10)6-5-7-3-1-2-4-7/h5-7H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRHIJJKVGFXRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694965
Record name 3-Cyclopentylprop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117929-80-3, 117929-79-0
Record name 3-Cyclopentylprop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-cyclopentylprop-2-enoic acid
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